molecular formula C12H17NaO7 B1260029 Dikegulac sodium CAS No. 52508-35-7

Dikegulac sodium

Cat. No.: B1260029
CAS No.: 52508-35-7
M. Wt: 296.25 g/mol
InChI Key: DEWVPZYHFVYXMZ-QCILGFJPSA-M
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Description

Dikegulac sodium is a useful research compound. Its molecular formula is C12H17NaO7 and its molecular weight is 296.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.90x10+5 mg/l at 25 °cin methanol 390, ethanol 230, chloroform 63, acetone,dimethylformamide, cyclohexanone, hexane, dioxane <10 (all in g/kg, 25 °c). The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancing Plant Growth and Branching

  • Foliar Application in Hydrangeas : Dikegulac sodium has been found effective in increasing lateral branching in 'Merritt’s Supreme’ bigleaf hydrangeas. The application resulted in a significant increase in the number of branches and flowers, although the efficacy varied based on environmental conditions (Sun et al., 2015).

  • Impact on Highbush Blueberry Nursery Plants : The use of dikegulac in highbush blueberry production showed a positive effect, with treated plants developing significantly more shoots. This makes it a potentially efficient source for cuttings in traditional propagation (Litwińczuk, 2023).

  • Influence on Blackgum and Southern Sugar Maple : Multiple concentrations of this compound applied as a foliar spray enhanced mid-season and end-of-season shoot counts in blackgum and southern sugar maple. The plants exhibited more branching and compactness following treatment (Keever et al., 2017).

Applications in Micropropagation

  • Stimulation of Lateral Branching in Olive Explants : Dikegulac has been tested as a lateral shoot-inducing agent in micropropagated olive shoots. It showed promising results in increasing the number and length of new shoots, suggesting its potential in enhancing micropropagation efforts (Antonopoulou et al., 2018).

  • Enhancing Proliferation in Sideritis raeseri L. : The application of dikegulac in various concentrations positively influenced in vitro shoot proliferation of the Greek mountain tea species, “Sideritis raeseri L.”, providing a framework for efficient shoot proliferation protocols (Sarropoulou & Maloupa, 2015).

  • Micropropagation of Arbequina Olive : Research on the micro-propagation of Arbequina olive showed that sodium dikegulac significantly stimulated axillary bud growth under specific light conditions. This study demonstrates the role of dikegulac in overcoming apical dominance in olive explants (Moradnezhad et al., 2017).

Mechanism of Action

Target of Action

Dikegulac sodium primarily targets the apical meristems of plants . The apical meristems are the sites of active cell division and growth in plants, and they play a crucial role in plant development and morphology.

Mode of Action

When absorbed by a plant, this compound is translocated to its apical meristems, where it inhibits DNA synthesis . This action suppresses the apical dominance in the plant, which is the phenomenon where the main, central stem of the plant grows more strongly than the other side stems .

Biochemical Pathways

The inhibition of DNA synthesis by this compound affects the normal growth and development pathways in plants. It results in the suppression of apical dominance, which can stimulate lateral branching, leading to a bushier growth habit . This compound can also inhibit the synthesis of plastid and cytoplasmic ribosomal RNAs , which are crucial components of the protein synthesis machinery in cells.

Pharmacokinetics

It is known that the compound can be applied as a foliar spray or a trunk injection, suggesting that it can be absorbed through both the leaves and the trunk of plants . Once absorbed, it is translocated to the apical meristems .

Result of Action

The inhibition of DNA synthesis by this compound leads to various molecular and cellular effects. It can cause the formation of yellow misshapen leaves , retard the growth of certain plants , and stimulate lateral branching . In some cases, it is used to inhibit fruiting and flowering .

Action Environment

The efficacy of this compound can depend on several factors, including the species of the plant, the dosage of the compound, and environmental conditions . For example, the severity of phytotoxicity symptoms caused by this compound can lessen over the growing season . Also, the compound’s effect on plant growth and the number of branches can vary with environmental conditions .

Safety and Hazards

Dikegulac sodium has been observed to cause moderate irritation but no corneal effects in studies of rabbits . It is also a mild skin irritant in rabbits and is not a skin sensitizer in guinea pigs .

Biochemical Analysis

Biochemical Properties

Dikegulac sodium plays a significant role in biochemical reactions within plants. When absorbed by the plant, it is translocated to the apical meristems, where it inhibits DNA synthesis . This inhibition is achieved through the interaction of this compound with enzymes involved in DNA replication, such as DNA polymerases. Additionally, this compound affects the synthesis of ribosomal RNA (rRNA) by interacting with RNA polymerases, leading to a reduction in protein synthesis . These interactions result in the suppression of apical dominance and the stimulation of lateral branching.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In actively dividing cells, it inhibits cell division by disrupting DNA synthesis . This leads to the suppression of apical dominance and promotes the growth of lateral shoots. In addition to its effects on cell division, this compound also influences cell signaling pathways and gene expression. It has been shown to depress uridine incorporation into both plastid and cytoplasmic ribosomal RNAs, affecting the overall protein synthesis within the cell . Furthermore, this compound can cause phytotoxicity, leading to chlorosis and stunted growth in some plant species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules within the plant cells. Upon uptake, this compound is translocated to the apical meristems, where it inhibits DNA synthesis by binding to DNA polymerases . This inhibition prevents the replication of DNA, thereby suppressing apical dominance. Additionally, this compound affects RNA synthesis by interacting with RNA polymerases, leading to a reduction in rRNA synthesis . This reduction in rRNA synthesis results in decreased protein synthesis, further contributing to the suppression of apical dominance and the promotion of lateral branching.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, the application of this compound results in the inhibition of DNA synthesis and suppression of apical dominance . Over time, the compound may degrade, leading to a gradual reduction in its inhibitory effects. Long-term studies have shown that the effects of this compound on cellular function can persist for several weeks, with some plants exhibiting stunted growth and chlorosis . The severity of these effects may diminish over time as the compound degrades and is metabolized by the plant.

Dosage Effects in Animal Models

While this compound is primarily used in plant studies, its effects on animal models have also been investigated. Studies have shown that the effects of this compound vary with different dosages. At lower dosages, this compound may have minimal effects on animal models. At higher dosages, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. Upon uptake, it is translocated to the apical meristems, where it inhibits DNA synthesis . The compound is then metabolized by various enzymes, including cytochrome P450 enzymes, which play a role in its degradation and detoxification . The metabolic pathways of this compound also involve its interaction with cofactors such as NADPH, which are required for its enzymatic degradation.

Transport and Distribution

The transport and distribution of this compound within plant cells and tissues are crucial for its effectiveness as a plant growth regulator. Upon application, this compound is absorbed by the leaves and translocated to the apical meristems . This translocation is facilitated by the plant’s vascular system, allowing the compound to reach its target sites. Within the cells, this compound interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization within plant cells. Upon uptake, it is translocated to the apical meristems, where it accumulates in the nucleus and inhibits DNA synthesis . The compound may also localize to other cellular compartments, such as the cytoplasm and plastids, where it affects RNA synthesis and protein production . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Properties

IUPAC Name

sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7.Na/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);/q;+1/p-1/t6-,7+,8-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWVPZYHFVYXMZ-QCILGFJPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034540
Record name Dikegulac sodium
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Molecular Weight

296.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Aldrich MSDS]
Record name Dikegulac-sodium
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Solubility

Water solubility: 1.49X10+4 mg/L at 25 °C; vapor pressure: 1.81X10-5 mm Hg at 25 °C /Dikegulac acid/, In water, 5.90X10+5 mg/L at 25 °C, In methanol 390, ethanol 230, chloroform 63, acetone,dimethylformamide, cyclohexanone, hexane, dioxane <10 (all in g/kg, 25 °C)
Record name Dikegulac sodium
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Mechanism of Action

... A growth regulator, dikegulac (2,3:4,6 di-o-isopropylidine-2-keto-L-gulonate) inhibits amino acid incorporation into proteins. Using Solanum nigrum suspension cultures, it was found that dikegulac rapidly inhibits amino acid uptake into cells, before inhibiting incorporation, with time points starting at a few minutes, and kinetics that are extrapolated back to time zero. With more rapid kinetics, this compound induces leakage of a preloaded dye. The rate of leakage was less with stationary cells in suspension, reiterating that they are more resistant to the effects of this compound. At the concentrations used, the first effect of dikegulac (or one very close to the first effect) is probably on the cell membrane.
Record name Dikegulac sodium
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Color/Form

Colorless crystals, White powder

CAS No.

52508-35-7
Record name Dikegulac-sodium [ISO]
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Record name Dikegulac sodium
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Record name Sodium 2,3:4,6-di-O-isopropylidene-α-L-xylo-2-hexulofuranosonate
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Record name DIKEGULAC-SODIUM
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Record name Dikegulac sodium
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Melting Point

>300 °C
Record name Dikegulac sodium
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dikegulac sodium primarily acts by disrupting apical dominance in plants. [] It inhibits the growth of the main stem by affecting meristematic cells in the shoot apex, leading to shorter plants. [] This, in turn, encourages the growth of lateral branches, resulting in bushier and more compact plants. [, ]

A: The effect of this compound on flowering varies across species. In some cases, it delays flowering, [, ] while in others, it can promote flowering or increase the number of flowers. [, ] For example, in red firespike, this compound increased flower number but delayed flowering, while in cucumber, it promoted both flowering and fruit setting. [, ]

A: this compound can cause phytotoxicity in some species, particularly at higher concentrations. [, , ] Common symptoms include interveinal chlorosis, leaf bleaching, and reduced plant growth. [, ] These effects are often temporary and depend on the plant species, environmental conditions, and application rate. [, ]

A: The molecular formula of this compound is C18H27NaO11. It has a molecular weight of 442.39 g/mol. [, ]

A: While specific spectroscopic data is not provided in the research papers, its chemical structure suggests characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra. IR would show peaks corresponding to ester, ketone, and hydroxyl functional groups, while NMR would provide information about the carbon and hydrogen environments within the molecule. []

ANone: The research primarily focuses on this compound's individual effects. Further research is necessary to determine potential interactions and compatibility with other PGRs in mixtures.

ANone: The research papers primarily focus on the application and effects of this compound, with limited information on its stability under various storage conditions. Further research is needed to assess its long-term stability and potential degradation pathways.

A: While the research does not mention specific formulations, it highlights that combining this compound with ascorbic acid (DAA) can improve fruit loosening in citrus while minimizing leaf abscission compared to this compound alone. []

ANone: The provided research focuses on this compound's application in plant science and lacks detailed information regarding its toxicological profile in humans or animals. Further investigation is needed to assess potential risks associated with its use.

ANone: The research primarily focuses on this compound's effects on plants with limited information on its environmental fate. Further research is needed to assess its persistence in soil and water, potential for bioaccumulation, and impact on non-target organisms.

ANone: this compound is primarily used as a plant growth regulator to:

  • Promote branching and compactness: It is widely used in ornamental plant production to achieve a bushier and more aesthetically pleasing appearance. [, , , , ]
  • Control plant height: It helps manage plant size, making them more manageable for shipping and marketing. [, , ]
  • Influence flowering: Depending on the species, it can delay flowering, increase flower number, or promote earlier flowering. [, ]
  • Reduce fruit set: It can be used to manage fruit production in certain tree species, such as sweetgum. []

A: Yes, significant variations in response to this compound exist across species and even cultivars. [, , , , ] Some species show pronounced branching and height reduction, while others may exhibit minimal response or even phytotoxicity. [, ] This highlights the importance of conducting species-specific trials to determine optimal application rates and timings.

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